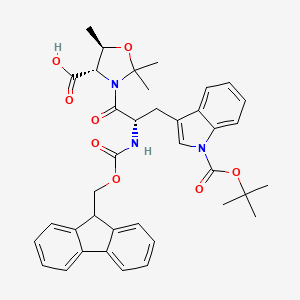

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJOQSZEAUSDT-UBUDTRSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Tool in Overcoming Peptide Synthesis Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of its chemical properties, mechanism of action, and applications. Detailed experimental protocols for its use are outlined, and quantitative data from a key study are presented to demonstrate its efficacy in improving peptide synthesis outcomes. Visual diagrams are included to illustrate its mechanism and integration into synthetic workflows, providing a comprehensive resource for researchers in biochemistry and medicinal chemistry.

Introduction

This compound is a sophisticated amino acid derivative that plays a pivotal role in peptide synthesis and drug development.[1] This compound is a pseudoproline dipeptide, specifically designed to address common challenges encountered during Fmoc-based solid-phase peptide synthesis (SPPS), such as peptide aggregation.[2] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus, a tert-butyloxycarbonyl (Boc) group for the tryptophan side chain, and a threonine residue reversibly protected as a proline-like oxazolidine ring, makes it an invaluable tool for synthesizing complex or "difficult" peptide sequences.[1][3]

The primary benefit of using this dipeptide is its ability to disrupt the formation of secondary structures, like β-sheets, which are a common cause of aggregation during peptide chain elongation.[2] This leads to improved solubility of the growing peptide chain, more efficient coupling reactions, and ultimately, higher yields and purity of the final peptide product.[1][2] This is particularly advantageous for long peptides or those containing hydrophobic or aggregation-prone sequences.[2]

Chemical Properties and Structure

This compound is a white to off-white powder with the key properties summarized in the table below.

| Property | Value |

| CAS Number | 936707-21-0 |

| Molecular Formula | C₃₈H₄₁N₃O₈ |

| Molecular Weight | 667.75 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

The structure of this compound is characterized by several key functional groups:

-

Fmoc Group: An N-terminal protecting group that is stable under acidic conditions but readily removed by a mild base, typically piperidine, allowing for sequential addition of amino acids in SPPS.

-

Boc Group: A protecting group for the indole side chain of tryptophan, preventing side reactions during synthesis.

-

Pseudoproline (Psi(Me,Me)pro) Moiety: The threonine residue is modified to form a dimethyl oxazolidine ring. This cyclic structure introduces a "kink" in the peptide backbone, similar to that of a natural proline residue.[2][4] This conformational constraint is key to its anti-aggregation properties. The pseudoproline is stable during the coupling and Fmoc deprotection steps but is cleaved under the strong acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), to regenerate the native threonine residue.[2]

Mechanism of Action in Preventing Peptide Aggregation

During SPPS, growing peptide chains can aggregate through inter-chain hydrogen bonding, leading to the formation of insoluble β-sheet structures. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, and consequently, low yields and purity of the desired peptide.

This compound mitigates this issue through the following mechanism:

-

Disruption of Secondary Structures: The oxazolidine ring of the pseudoproline moiety imposes a rigid bend in the peptide backbone. This "kink" disrupts the regular hydrogen bonding patterns necessary for the formation of β-sheets and other secondary structures.[2][4]

-

Enhanced Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF or NMP), which improves the accessibility of the N-terminal amine for subsequent coupling reactions.[2]

-

Improved Reaction Kinetics: The enhanced solvation and reduced aggregation lead to more efficient and uniform acylation and deprotection kinetics throughout the synthesis.[5]

The following diagram illustrates the mechanism by which pseudoproline dipeptides prevent peptide chain aggregation.

Caption: Mechanism of aggregation prevention.

Quantitative Data: Synthesis of the PADRE Epitope

A compelling example of the effectiveness of this compound is in the synthesis of the Pan DR epitope (PADRE). A study by Merck Millipore demonstrated a significant improvement in synthetic efficiency when using this pseudoproline dipeptide compared to standard Fmoc amino acid building blocks.[3]

| Synthesis Condition | Elongation Yield |

| Rink Amide resin (0.4 mmole/g) with standard Fmoc-amino acids | 45% |

| Rink Amide resin (0.4 mmole/g) with this compound | 87% |

| Rink Amide PEGA resin (0.36 mmole/g) with standard Fmoc-amino acids | 86% |

| Rink Amide PEGA resin (0.36 mmole/g) with this compound | Excellent |

Source: Adapted from Novabiochem® - Merck Millipore.[3]

The data clearly show that the incorporation of this compound dramatically increased the elongation yield on the standard Rink Amide resin. While the use of a more polar PEGA resin also improved the yield, the combination of the PEGA resin with the pseudoproline dipeptide resulted in an "excellent" elongation yield and more even rates of Fmoc removal, indicating a smoother and more efficient synthesis.[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in Fmoc-SPPS. Specific parameters may need to be optimized based on the peptide sequence and the synthesizer used.

General Fmoc-SPPS Cycle

The following diagram outlines a typical workflow for a single coupling cycle in Fmoc-SPPS.

Caption: General Fmoc-SPPS workflow.

Protocol for Incorporating this compound

-

Resin Preparation: Start with the N-terminally deprotected peptide-resin, ready for the coupling of the tryptophan residue of the Trp-Thr motif.

-

Coupling Reaction:

-

Dissolve this compound (typically 1.5-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or PyBOP®) in an appropriate solvent (e.g., DMF or NMP).

-

Add a base, such as diisopropylethylamine (DIPEA), to the solution.

-

Add the activation mixture to the washed and swollen resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completeness of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Continue Synthesis: Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids.

-

Final Cleavage and Deprotection:

-

After the full peptide sequence has been assembled, treat the peptide-resin with a cleavage cocktail containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

This step will cleave the peptide from the resin and simultaneously remove the Boc and pseudoproline protecting groups, regenerating the native tryptophan and threonine residues.

-

The cleavage is typically carried out for 2-3 hours at room temperature.

-

Applications

The primary application of this compound is as a key building block in the synthesis of peptides that are prone to aggregation, particularly those containing the Trp-Thr sequence.[1][3] Its use is highly beneficial in:

-

Drug Development: In the pharmaceutical industry, it aids in the synthesis of complex peptide-based drugs, potentially enhancing the stability and efficacy of therapeutic agents.[1]

-

Vaccine Development and Immunology: It is used in the synthesis of bioactive peptides, such as epitopes for vaccines, where high purity and yield are critical.[1][3]

-

Protein Interaction Studies: The synthesis of specific peptide domains of proteins allows for detailed studies of protein-protein interactions.

-

Cosmetic Formulations: This compound can also be incorporated into cosmetic formulations aimed at improving skin health through peptide technology.[1]

Conclusion

This compound is a powerful and effective tool for overcoming one of the most significant challenges in solid-phase peptide synthesis: on-resin aggregation. By introducing a temporary, structure-disrupting "kink" into the peptide backbone, it significantly improves reaction kinetics, leading to higher yields and purer crude products. The quantitative data from the synthesis of the PADRE epitope provide clear evidence of its benefits. For researchers and professionals in peptide chemistry and drug development, the use of this and other pseudoproline dipeptides represents a strategic approach to enhance the efficiency and success rate of synthesizing complex and challenging peptides.

References

The Role of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH in Overcoming Aggregation in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, represent a significant bottleneck in peptide-based drug discovery and development. The formation of secondary structures, such as β-sheets, on the solid-phase support can lead to incomplete coupling and deprotection steps, resulting in low yields and poor purity of the target peptide. Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide designed to mitigate these challenges. This technical guide elucidates the mechanism of action of this dipeptide as a "structure-breaker" in Fmoc-based solid-phase peptide synthesis (SPPS), provides quantitative data on its efficacy, details experimental protocols for its use, and illustrates its role in the SPPS workflow.

Introduction: The Challenge of Peptide Aggregation

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.[1] However, the very nature of peptide elongation on a solid support can foster intermolecular hydrogen bonding between growing peptide chains. This can lead to the formation of stable secondary structures, most notably β-sheets, which render the N-terminus of the peptide inaccessible for subsequent amino acid coupling.[2] This phenomenon, known as on-resin aggregation, is a primary cause of failed or low-efficiency syntheses, particularly for hydrophobic sequences or those containing specific aggregation-prone motifs.[3]

The Trp-Thr dipeptide motif can be particularly challenging to synthesize due to the potential for hydrogen bonding involving the threonine hydroxyl group and the tryptophan indole ring, contributing to aggregation. To address this, specialized chemical tools have been developed to disrupt these non-covalent interactions. Among the most effective are pseudoproline dipeptides.[4]

This compound: A Molecular "Kink"

This compound is a dipeptide building block where the threonine residue has been reversibly modified to form a dimethyl-oxazolidine ring. This cyclic structure mimics the backbone conformation of proline, earning it the name "pseudoproline" (Psi(Me,Me)pro).

Mechanism of Action: Disrupting Aggregation

The primary "mechanism of action" of this compound is not biological but rather chemical, occurring during the synthesis process itself. Its efficacy stems from the following principles:

-

Conformational Disruption: The oxazolidine ring introduces a "kink" into the peptide backbone, similar to a native proline residue.[5] This kink disrupts the planarity of the peptide backbone, sterically hindering the formation of the inter-chain hydrogen bonds that are essential for β-sheet formation.[6]

-

Enhanced Solvation: By preventing aggregation, the growing peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP).[6] This improved solvation ensures that the N-terminal amine is accessible for efficient coupling of the next amino acid.

-

Temporary Side-Chain Protection: The oxazolidine ring also serves as a temporary protecting group for the threonine side-chain hydroxyl group. This protection is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue in the final peptide.[5]

-

Dipeptide Strategy: The pseudoproline is introduced as a dipeptide because the direct coupling of an amino acid to the sterically hindered nitrogen of the oxazolidine ring is inefficient. By using a pre-formed dipeptide, this difficult acylation step is bypassed, and two residues are incorporated in a single coupling step.

Quantitative Data: Efficacy in the Synthesis of "Difficult" Peptides

The use of this compound has been shown to significantly improve the synthesis of challenging peptide sequences. A notable example is the synthesis of the Pan-DR epitope (PADRE), a known "difficult" sequence.

| Peptide Sequence | Synthesis Strategy | Resin | Elongation Yield (%) | Purity of Crude Product | Reference |

| PADRE | Standard Fmoc Amino Acids | Rink Amide (0.4 mmole/g) | 45 | Low (numerous truncations) | [7] |

| PADRE | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide (0.4 mmole/g) | Significant Improvement | Improved | [7] |

| PADRE-Muc Chimera | Standard Fmoc Amino Acids | Rink Amide PEGA (0.36 mmole/g) | 86 (with sluggish Fmoc removal) | Not specified | [7] |

| PADRE-Muc Chimera | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide PEGA (0.36 mmole/g) | Excellent (with even Fmoc removal) | 87% (major peak by HPLC) | [7] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. Below are generalized procedures for manual and automated synthesis.

Manual Coupling Protocol

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Capping (Optional): If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

-

Continuation: Proceed to the deprotection step for the next coupling cycle.

Automated Peptide Synthesis

This compound is compatible with automated peptide synthesizers. The dipeptide is placed in the appropriate position in the amino acid rack. Standard coupling methods, such as HBTU/DIPEA or DIC/HOBt, can be used. It is recommended to program a longer coupling time (e.g., 2-4 hours) for the dipeptide to ensure complete incorporation.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

-

Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process

Standard Fmoc-SPPS Workflow

Caption: Workflow of Fmoc-SPPS incorporating a pseudoproline dipeptide.

Mechanism of Aggregation Disruption

Caption: How pseudoproline dipeptides disrupt peptide aggregation.

Conclusion

This compound is a powerful tool for overcoming one of the most significant challenges in solid-phase peptide synthesis: on-resin aggregation. By introducing a temporary, proline-like kink in the peptide backbone, this dipeptide effectively disrupts the formation of secondary structures, leading to improved coupling efficiency, higher yields, and greater purity of the final peptide product. Its use is particularly advantageous in the synthesis of long or hydrophobic peptides, and those containing aggregation-prone sequences such as the Trp-Thr motif. For researchers and drug development professionals, the strategic incorporation of pseudoproline dipeptides like this compound can be the key to successfully synthesizing "difficult" peptides that are otherwise inaccessible with standard SPPS methods.

References

An In-depth Technical Guide to Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Functionality

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2][3] Its primary function is to mitigate the challenges associated with peptide aggregation during synthesis, particularly in sequences prone to forming β-sheet structures.[1][2] The incorporation of this pseudoproline dipeptide disrupts these secondary structures, leading to enhanced solubility of the growing peptide chain, improved coupling efficiency, and ultimately, higher purity and yield of the final peptide product.[4][5]

The key structural feature of this molecule is the (Psi(Me,Me)pro) moiety, which is a dimethylated oxazolidine ring formed between the alpha-amino and side-chain hydroxyl group of the threonine residue.[2] This cyclic structure introduces a "kink" into the peptide backbone, similar to a proline residue, which disrupts the hydrogen bonding patterns responsible for aggregation.[2][6] This pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used in the final deprotection and cleavage step of SPPS, restoring the native threonine residue.[6][7] The tryptophan residue is protected with a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, which helps to prevent side reactions during synthesis.[8][9]

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | (2S,4S)-1-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-4-methyl-1,3-oxazolidine-2-carboxylic acid |

| Synonyms | Fmoc-Trp(Boc)-Thr(psiMe,Mepro)-OH |

| CAS Number | 936707-21-0 |

| Molecular Formula | C38H41N3O8 |

| Molecular Weight | 667.75 g/mol |

Quantitative Data: Enhanced Synthesis of the PADRE Epitope

The utility of this compound has been demonstrated in the synthesis of the Pan DR-binding epitope (PADRE), a known "difficult sequence". The following table summarizes the comparative results of synthesizing the PADRE-Muc chimeric peptide with and without the use of the pseudoproline dipeptide on a PEGA resin.

| Synthesis Method | Elongation Yield | Crude Product Purity (HPLC) | Observations |

| Standard Fmoc-amino acids | 86% | Not reported, but synthesis showed uneven Fmoc removal rates | Sluggish Fmoc release from Threonine, indicating aggregation and difficult coupling. |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Excellent | 87% (major peak) | Even rates of Fmoc removal, indicating a significant improvement in synthetic efficiency. |

Data sourced from a Novabiochem® publication.[10]

Experimental Protocols

General Protocol for Incorporation of this compound in Fmoc SPPS

This protocol outlines the general steps for incorporating the pseudoproline dipeptide into a peptide sequence using an automated peptide synthesizer.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin, PEGA resin)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Capping reagent (e.g., Acetic anhydride)

-

Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

Workflow:

Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating the pseudoproline dipeptide.

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.

-

Dipeptide Coupling:

-

Dissolve this compound in DMF.

-

Activate the carboxyl group using a suitable coupling reagent (e.g., HBTU/DIPEA).

-

Couple the activated dipeptide to the deprotected N-terminus of the resin-bound peptide.

-

-

Capping (Optional but Recommended): Cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Side-Chain Deprotection:

-

Treat the resin with a cleavage cocktail containing a high concentration of TFA (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.[11][12] This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups, as well as opening the oxazolidine ring of the pseudoproline to yield the native threonine residue.[6][7]

-

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the PADRE Epitope[11]

The synthesis of the PADRE epitope was carried out on an automated peptide synthesizer using the following general conditions:

-

Resin: Rink Amide resin (0.4 mmole/g substitution) or PEGA resin.

-

Activation: Standard FastMoc activation protocols.

-

Coupling: 10-fold excess of Fmoc-amino acids. The Trp-Thr motif was introduced using Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH.

-

Capping: Unreacted amino groups were capped with acetic anhydride after each coupling step.

-

Fmoc Removal: Monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.

Mechanism of Action: Disruption of Secondary Structure

The primary function of this compound is to act as a "structure-breaking" element during peptide synthesis.

Caption: The pseudoproline moiety induces a 'kink', preventing aggregation and promoting solvation.

Biological Function

It is important to note that this compound is a synthetic tool and is not known to have any direct biological function or be involved in cellular signaling pathways. Its utility lies in its ability to facilitate the chemical synthesis of biologically active peptides.[3]

Conclusion

This compound is a valuable reagent for overcoming the challenges of synthesizing "difficult" peptide sequences. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation, leading to significant improvements in synthetic efficiency, product purity, and overall yield. Its application is particularly beneficial for researchers and professionals in drug development and peptide chemistry who are working with long or hydrophobic peptide sequences. The straightforward incorporation and removal of the pseudoproline moiety make it a practical and powerful tool in the Fmoc-SPPS workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Trp(Boc)-Thr(psiMe,Mepro)-OH Novabiochem® | 936707-21-0 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

The Role of Ψ(Me,Me)proline in Dipeptides: A Technical Guide to Enhancing Peptide Synthesis and Modulating Conformation

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern peptidomemetic chemistry, offering a powerful toolkit to overcome synthetic challenges and fine-tune biological activity. Among these, pseudoproline dipeptides, particularly those containing the Ψ(Me,Me)pro moiety, have emerged as indispensable tools. This technical guide provides an in-depth exploration of the role of Ψ(Me,Me)pro in dipeptides, detailing its impact on peptide conformation, its application in solid-phase peptide synthesis (SPPS) to mitigate aggregation, and the experimental protocols for its synthesis and utilization.

Core Principles of Ψ(Me,Me)proline Dipeptides

Ψ(Me,Me)proline is a proline mimetic derived from serine or threonine where the side-chain hydroxyl group is cyclized with the backbone nitrogen via a dimethylmethylene bridge, forming an oxazolidine ring.[1][2] These moieties are typically introduced into a peptide sequence as a pre-formed dipeptide building block, Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH, where Xaa is any amino acid.[2][3]

The primary function of incorporating a Ψ(Me,Me)pro dipeptide is to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can lead to incomplete coupling reactions, low yields, and difficult purifications.[1]

The key mechanism of action lies in the conformational constraint imposed by the oxazolidine ring. This rigid structure induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation between the preceding amino acid (Xaa) and the pseudoproline residue.[1][4] This contrasts with the strong preference for the trans-amide bond in most other peptide bonds. The enforced cis conformation effectively disrupts the regular hydrogen bonding patterns required for the formation of stable β-sheet structures, thereby enhancing the solvation of the growing peptide chain and improving synthetic efficiency.[1][2]

Quantitative Conformational Analysis

The defining characteristic of Ψ(Me,Me)pro-containing dipeptides is their influence on the amide bond geometry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying the ratio of cis to trans conformers in solution.

| Dipeptide Type | Predominant Conformer (Solution) | Reference |

| N-terminus protected Xaa-Thr(ΨMe,MePro)-OH | cis-amide bond | [4] |

| Free N-terminus Xaa-Thr(ΨMe,MePro)-OH | cis-amide bond (ratio varies with Xaa side chain) | [4] |

| Cbz-Val-Thr(ΨMe,MePro)-OMe (Solid State) | trans-amide bond | [4] |

| Cbz-Val-Thr(ΨMe,MePro)-OH (Solid State) | trans-amide bond | [4] |

| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH (Solid State) | cis-amide bond | [4] |

Impact on Peptide Synthesis Yield and Purity

The practical benefit of using Ψ(Me,Me)pro dipeptides is most evident in the synthesis of "difficult" peptide sequences, which are prone to aggregation. The incorporation of these dipeptides can lead to significant improvements in both the yield and purity of the crude peptide product.

| Peptide Sequence | Synthesis Method | Outcome | Reference |

| Human Amylin (hAmylin) | Standard Fmoc SPPS | Only traces of the desired product | [1] |

| Fmoc SPPS with Ψ(Me,Me)pro dipeptides | High yield and purity | [1] | |

| RANTES (24-91) | Standard Fmoc SPPS | High aggregation propensity | [1] |

| Fmoc SPPS with Ψ(Me,Me)pro and PEG-based resin | Efficient synthesis | [1] | |

| Model "difficult" peptide | Hmb-protected amino acids | Improvement in crude peptide purity | [5] |

| Ψ(Me,Me)pro building blocks | Superior improvement in crude peptide purity | [5] |

Experimental Protocols

Synthesis of Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH Dipeptide Building Blocks

The synthesis of the dipeptide building block is a crucial first step. The following is a general protocol for the synthesis of an Fmoc-Xaa-Ser(ΨMe,MePro)-OH dipeptide.

Materials:

-

Fmoc-Xaa-OH (1 equivalent)

-

H-Ser-OtBu (1 equivalent)

-

Coupling reagent (e.g., HBTU, 1 equivalent)

-

Base (e.g., DIPEA, 2 equivalents)

-

Solvent (e.g., DMF)

-

2,2-Dimethoxypropane

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dipeptide Formation: Dissolve Fmoc-Xaa-OH, H-Ser-OtBu, HBTU, and DIPEA in DMF. Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction and perform an aqueous work-up to isolate the protected dipeptide, Fmoc-Xaa-Ser-OtBu.

-

Oxazolidine Ring Formation: Dissolve the dipeptide in a suitable solvent (e.g., acetone or a mixture containing 2,2-dimethoxypropane). Add a catalytic amount of p-toluenesulfonic acid. Stir the reaction at room temperature until the cyclization is complete.

-

Purification: Purify the resulting Fmoc-Xaa-Ser(ΨMe,MePro)-OtBu by column chromatography.

-

Deprotection: Treat the purified product with a solution of TFA in dichloromethane to remove the tert-butyl ester protecting group.

-

Final Product: After removal of the TFA and solvent, the desired Fmoc-Xaa-Ser(ΨMe,MePro)-OH is obtained and can be further purified if necessary.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Xaa-Ψ(Me,Me)pro-OH

The following is a generalized protocol for the incorporation of a Ψ(Me,Me)pro dipeptide into a growing peptide chain during Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ψ(Me,Me)pro-OH dipeptide

-

Solid support resin (e.g., Rink Amide resin)[6]

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)[7]

-

Base (e.g., DIPEA)[8]

-

Deprotection solution (e.g., 20% piperidine in DMF)[6]

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[7]

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard): Activate the next Fmoc-amino acid using a coupling reagent and base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Wash the resin.

-

Ψ(Me,Me)pro Dipeptide Coupling: At the desired position in the sequence, use the pre-synthesized Fmoc-Xaa-Ψ(Me,Me)pro-OH dipeptide as the building block. Activate and couple it using the same procedure as for a standard amino acid.

-

Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups, including the conversion of the Ψ(Me,Me)pro moiety back to a serine or threonine residue.[1][2]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Conclusion

The use of Ψ(Me,Me)proline dipeptides represents a significant advancement in the field of peptide synthesis. By inducing a conformational "kink" that favors a cis-amide bond, these building blocks effectively disrupt the formation of secondary structures that lead to aggregation during SPPS. This results in demonstrably improved yields and purity for "difficult" peptide sequences. The experimental protocols provided in this guide offer a framework for the synthesis of these valuable dipeptides and their successful incorporation into synthetic peptides. For researchers in drug development and peptide chemistry, a thorough understanding of the principles and applications of Ψ(Me,Me)pro dipeptides is essential for the efficient and reliable production of complex and therapeutically relevant peptides.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. digital.csic.es [digital.csic.es]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide building block essential for advanced solid-phase peptide synthesis (SPPS). Its primary application is to mitigate the challenges of peptide aggregation and improve the synthesis of complex, hydrophobic, or lengthy peptide sequences.

Core Compound Data

This compound is a sophisticated dipeptide derivative where the threonine residue is reversibly protected as a dimethylated oxazolidine ring. This modification, termed a pseudoproline (Psi(Me,Me)pro), introduces a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation and aggregation during synthesis.[1][2][3] The native Trp-Thr sequence is fully restored upon standard trifluoroacetic acid (TFA) cleavage.[4][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 936707-21-0 | [5][6][7] |

| Molecular Formula | C₃₈H₄₁N₃O₈ | [5][6] |

| Molecular Weight | 667.75 g/mol | [5][8] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥97% | [6] |

| Storage Temperature | ≤ -10 °C | [6] |

Mechanism of Action in Peptide Synthesis

The primary function of this pseudoproline dipeptide is to act as a "structure-breaking" element during Fmoc-SPPS.[5] By substituting the standard Trp-Thr amino acid pair with this pre-formed dipeptide, several advantages are realized:

-

Disruption of Secondary Structures: The oxazolidine ring imposes a proline-like kink in the peptide backbone, which favors a cis-amide bond conformation. This disrupts the formation of aggregation-prone β-sheet secondary structures.[1][4]

-

Enhanced Solubility: By preventing aggregation, the growing peptide chain remains better solvated in the synthesis solvents (e.g., DMF, NMP), improving reaction kinetics.[1]

-

Improved Yields and Purity: Enhanced solvation and reduced aggregation lead to more efficient coupling and deprotection steps, resulting in higher yields and purer crude peptide products.[3]

The logical workflow for its use is visualized below.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

Experimental Protocols

Detailed methodologies for the synthesis of the dipeptide and its application in SPPS are provided below.

Protocol 1: Synthesis of this compound

This protocol is a representative method based on the established synthesis of pseudoproline dipeptides.[9][10] It involves a two-step process: solution-phase dipeptide synthesis followed by acid-catalyzed cyclization.

Step 1: Solution-Phase Synthesis of Fmoc-Trp(Boc)-Thr-OMe

-

Dissolution: Dissolve Fmoc-Trp(Boc)-OH (1.0 eq) and H-Thr-OMe·HCl (1.1 eq) in dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-diisopropylcarbodiimide (DIC) (1.2 eq).

-

Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up: Monitor the reaction by TLC. Upon completion, dilute with DCM, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude dipeptide ester by flash chromatography on silica gel.

Step 2: Cyclization to form the Pseudoproline Ring

-

Dissolution: Dissolve the purified Fmoc-Trp(Boc)-Thr-OMe (1.0 eq) in a mixture of toluene and 2,2-dimethoxypropane.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring for the formation of the oxazolidine ring by TLC or LC-MS.

-

Work-up: Cool the reaction, neutralize with a mild base (e.g., NaHCO₃), and concentrate under reduced pressure.

-

Saponification: Dissolve the resulting ester in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed.

-

Final Purification: Acidify the mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Caption: General synthesis workflow for the pseudoproline dipeptide.

Protocol 2: Incorporation of this compound into SPPS

This protocol details the manual coupling of the pseudoproline dipeptide onto a resin-bound peptide chain.[11]

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Solvent: N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 eq. relative to resin loading) and HBTU/HATU (3-5 eq.) in a minimum volume of DMF.

-

Activation: Add DIPEA (6-10 eq.) to the activation solution and mix thoroughly. Allow to pre-activate for 2-5 minutes.

-

Coupling: Immediately add the activated dipeptide solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling can be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Continuation: The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

-

Final Cleavage: After the full peptide sequence is assembled, treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups (including the Boc on Trp), and hydrolyzes the oxazolidine ring to regenerate the native threonine residue.

Applications in Drug and Biologic Development

The use of this pseudoproline dipeptide is particularly advantageous in the synthesis of:

-

Long Peptides and Small Proteins: Overcomes aggregation issues that are common in sequences exceeding 30-40 residues.[4]

-

Hydrophobic Peptides: Improves the solubility and synthesis efficiency of aggregation-prone hydrophobic sequences, such as amyloid-β fragments.

-

Cyclic Peptides: The backbone kink induced by the pseudoproline can pre-organize the linear peptide for more efficient macrocyclization.[3]

-

Therapeutic Peptides: Facilitates the reliable and high-yield synthesis of complex therapeutic peptides, including GLP-1 analogues and other peptide-based drugs.[6]

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

- 5. Fmoc-Trp(Boc)-Thr(psiMe,Mepro)-OH Novabiochem® | 936707-21-0 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide: Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial in advanced peptide synthesis.

Core Compound Analysis

This compound is a complex dipeptide utilized in solid-phase peptide synthesis (SPPS). Its structure is designed to overcome common challenges associated with peptide aggregation, particularly in sequences containing the Trp-Thr motif. The incorporation of a pseudoproline (Psi(Me,Me)pro) moiety at the threonine residue disrupts secondary structure formation, enhancing the efficiency and purity of the synthesized peptide.[1]

The N-terminal tryptophan is protected by a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain. The threonine residue is modified to form a dimethylated oxazolidine, the Psi(Me,Me)pro group, which is labile to trifluoroacetic acid (TFA).[1] This strategic protection scheme is integral to its application in Fmoc-based SPPS.

Molecular Weight Data

The molecular weights of the subject dipeptide and its primary constituent amino acid derivatives are summarized in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Trp(Boc)-OH | C31H30N2O6 | 526.58[2][3] |

| Fmoc-Thr-OH | C19H19NO5 | 341.36[4] |

| This compound | C38H41N3O8 | 667.75 [1][5] |

Experimental Protocols

The primary application of this compound is in Fmoc Solid-Phase Peptide Synthesis (SPPS) . A generalized experimental protocol for its use is as follows:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling of the Dipeptide: Dissolve this compound in a suitable solvent (e.g., DMF). Activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add the activated dipeptide solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the newly coupled dipeptide using a 20% piperidine solution in DMF.

-

Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid in the sequence using standard SPPS protocols.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc and the Psi(Me,Me)pro moiety) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Logical Relationship of Components

The following diagram illustrates the constituent parts that form the final dipeptide derivative.

Caption: Constituent components of the target dipeptide.

Experimental Workflow for Peptide Synthesis

This diagram outlines the key steps in utilizing the dipeptide for solid-phase peptide synthesis.

Caption: SPPS workflow using the pseudoproline dipeptide.

References

Unlocking "Difficult" Peptide Synthesis: A Technical Guide to Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide. This reagent is a critical tool for overcoming the challenges associated with the synthesis of "difficult" peptide sequences, particularly those prone to aggregation. By providing a temporary "kink" in the peptide backbone, it facilitates higher yields, purity, and success rates in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound is a sophisticated dipeptide derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[1] Its structure incorporates several key features: an N-terminal Fmoc protecting group for temporary alpha-amino protection, a Boc group on the tryptophan indole side chain to prevent side reactions, and a dimethylated pseudoproline (oxazolidine) ring formed from the threonine residue. This pseudoproline moiety is the key to its function, disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation.[2][3][4]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for accurate reagent preparation and for monitoring the progress of peptide synthesis.

| Property | Value | Reference |

| CAS Number | 936707-21-0 | [5] |

| Molecular Formula | C₃₈H₄₁N₃O₈ | [5] |

| Molecular Weight | 667.75 g/mol | [6] |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C | |

| Purity (HPLC) | ≥ 92.0% |

Spectroscopic Data

-

¹H and ¹³C NMR: The spectra would be complex, showing characteristic signals for the Fmoc, Boc, tryptophan, and pseudoproline moieties. Key signals would include those from the aromatic protons of the fluorenyl and indole groups, the t-butyl protons of the Boc group, and the methyl groups of the oxazolidine ring.

-

Mass Spectrometry: The expected mass would correspond to the molecular weight of the compound. Analysis would likely be performed using techniques such as Electrospray Ionization (ESI) to confirm the identity and purity of the reagent.

Mechanism of Action: Overcoming Peptide Aggregation

During SPPS, growing peptide chains can adopt secondary structures, particularly β-sheets, leading to intermolecular aggregation.[7][8] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and failed syntheses.[7][9]

This compound mitigates this issue by introducing a temporary kink in the peptide backbone, similar to a proline residue.[2][3][4] This conformational disruption prevents the formation of the extended chain structures necessary for β-sheet formation and aggregation.[2][3][4] The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc removal but is readily cleaved by the strong acid (e.g., trifluoroacetic acid) used in the final cleavage step, regenerating the native Trp-Thr sequence.[2][4]

Experimental Protocols

The use of this compound is straightforward and compatible with most standard automated and manual Fmoc-SPPS protocols.

General Workflow for SPPS using this compound

The following diagram illustrates the general workflow for incorporating the pseudoproline dipeptide into a growing peptide chain during solid-phase synthesis.

Detailed Coupling Protocol

-

Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation of the Dipeptide:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HATU (1.5-3 eq.) or HBTU/HOBt (1.5-3 eq.).

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (3-6 eq.), to the activation mixture.

-

-

Coupling Reaction:

-

Immediately add the activated dipeptide solution to the swelled resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the coupling can be monitored using a ninhydrin test.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection

At the end of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring and the Boc group on tryptophan, are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5). For sequences containing Trp(Boc), a scavenger such as triisopropylsilane (TIS) is highly recommended to prevent re-alkylation of the indole ring. A simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

The cleavage of the pseudoproline oxazolidine ring occurs under these acidic conditions, regenerating the native threonine residue.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Research and Drug Development

The ability to reliably synthesize "difficult" peptides is crucial in various areas of research and drug development.

-

Synthesis of Long Peptides and Small Proteins: this compound is instrumental in the total chemical synthesis of proteins and long peptide chains that are otherwise inaccessible by standard SPPS methods.[7]

-

Therapeutic Peptides: Many therapeutic peptides have sequences that are prone to aggregation. The use of pseudoproline dipeptides ensures a more efficient and cost-effective manufacturing process for these drug candidates.

-

Amyloidogenic Peptides: Research into diseases such as Alzheimer's and Parkinson's often involves the study of amyloidogenic peptides. This dipeptide facilitates the synthesis of these aggregation-prone sequences for in vitro and in vivo studies.

-

Structural Biology: The preparation of pure, well-characterized peptides is essential for structural studies using techniques like NMR and X-ray crystallography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis of Peptides Containing Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the specialized dipeptide building block, Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH. The use of this pseudoproline dipeptide is a powerful strategy to disrupt secondary structure formation during peptide assembly, thereby enhancing coupling efficiency and improving the purity and yield of the final peptide product, particularly in long or aggregation-prone sequences.[1]

The tert-butyloxycarbonyl (Boc) protection on the tryptophan indole side chain is crucial for preventing unwanted side reactions, such as alkylation, during the acidic conditions of cleavage.[2] This protocol outlines the necessary steps from resin preparation to final peptide cleavage and purification, with a focus on quantitative parameters and practical considerations for handling this specific dipeptide.

Key Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical for successful SPPS. For peptides with a C-terminal amide, a Rink Amide resin is a suitable choice.[2] Low-aggregation resins, such as those based on polyethylene glycol (PEG), can be particularly effective when used in conjunction with pseudoproline dipeptides.

Protocol:

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for a minimum of one hour to ensure optimal reaction conditions.[2]

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that must be completed efficiently to ensure a free amine for the subsequent coupling reaction.

Protocol:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes to ensure complete deprotection.[2]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

Coupling of this compound

The following protocol outlines the manual coupling of the pseudoproline dipeptide. This dipeptide is incorporated using standard coupling methods, similar to other amino acid derivatives.

Protocol:

-

Activation: In a separate vessel, dissolve the this compound dipeptide (3-5 equivalents) and a coupling reagent such as HBTU, HCTU, HATU, or PyBOP (3-5 equivalents) in a minimal volume of DMF or NMP.

-

Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and mix thoroughly.[2]

-

Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

Monitoring: To ensure the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed. If the test is positive (indicating the presence of free amines), the coupling step should be repeated with fresh reagents.[2]

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[2]

Subsequent Amino Acid Couplings

Following the incorporation of the pseudoproline dipeptide, subsequent Fmoc-protected amino acids are coupled using the same deprotection and coupling protocols outlined above.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail is critical, especially for peptides containing tryptophan, to prevent side reactions.

Protocol:

-

After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[2]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For peptides containing tryptophan, "Reagent K" is a commonly used and effective cocktail.[2] The composition is as follows:

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.[2]

Purification and Analysis

The crude peptide should be purified and analyzed to ensure its identity and purity.

Protocol:

-

Dissolve the crude peptide in a suitable solvent system (e.g., a water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and assess purity.[2]

Quantitative Data Summary

| Parameter | Reagent/Condition | Recommended Amount/Time | Reference |

| Resin Swelling | DMF | Minimum 1 hour | [2] |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 cycles (5-10 min, then 10-20 min) | [2] |

| Dipeptide Coupling | This compound | 3-5 equivalents | |

| Coupling Reagent (HBTU, etc.) | 3-5 equivalents | ||

| DIEA | 6-10 equivalents | [2] | |

| Coupling Time | 1-2 hours | [2] | |

| Cleavage | Reagent K | Sufficient to swell the resin | [2] |

| Cleavage Time | 2-4 hours | [2] |

Visualizing the Workflow

Caption: Workflow for the solid-phase synthesis of a peptide using this compound.

Signaling Pathway of Key Reactions

Caption: Key chemical transformations in the Fmoc-SPPS cycle.

References

Revolutionizing Difficult Peptide Synthesis: Application of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

Introduction

The synthesis of long and complex peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and biomedical research. Inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis (SPPS) can lead to the formation of secondary structures, such as β-sheets, which hinder coupling efficiencies, resulting in low yields and purity of the target peptide. To address this critical issue, the use of pseudoproline dipeptides has emerged as a powerful strategy. This application note details the use of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, a commercially available pseudoproline dipeptide, in overcoming the challenges associated with the synthesis of "difficult" peptide sequences.

This compound is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyl-oxazolidine.[1] This modification introduces a "kink" into the growing peptide backbone, disrupting the formation of secondary structures that cause aggregation.[2][3] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, yielding the native threonine residue.[2] The incorporation of this dipeptide has been shown to significantly improve the solubility, coupling efficiency, and overall yield and purity of challenging peptides.[4][5]

Mechanism of Action

The efficacy of this compound in facilitating the synthesis of difficult peptides stems from its unique structural properties. The oxazolidine ring of the pseudoproline introduces a cis-amide bond conformation, which disrupts the typical trans-amide backbone of peptides. This conformational change effectively breaks the hydrogen bonding patterns required for the formation of β-sheet structures, which are a primary cause of peptide aggregation on the solid support.[2] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, leading to higher synthetic fidelity.[4]

Figure 1. Logical workflow comparing standard SPPS of a difficult sequence with SPPS utilizing a pseudoproline dipeptide to mitigate aggregation.

Quantitative Data

The use of this compound and other pseudoproline dipeptides has demonstrated significant improvements in the synthesis of various difficult peptides. The following tables summarize the quantitative data from representative syntheses.

Table 1: Synthesis of the PADRE Epitope

The Pan-DR-binding epitope (PADRE) is a synthetic peptide known to be challenging to synthesize due to its length and composition.

| Synthesis Strategy | Elongation Yield | Crude Product Purity | Reference |

| Standard Fmoc-amino acids on Rink Amide resin (0.4 mmole/g) | Low (significant truncation) | Low | |

| Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on Rink Amide resin (0.4 mmole/g) | Improved | - | |

| Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on PEGA resin | Excellent | 87% |

Table 2: Synthesis of Amyloid Beta (Aβ) Peptides

Aβ peptides are highly prone to aggregation and are notoriously difficult to synthesize using standard SPPS methods.

| Peptide | Synthesis Strategy | Crude Yield | Final Purity | Reference |

| Aβ42 | Standard Fmoc/tBu SPPS | 33% | Difficult to purify | [2] |

| Aβ42 | With pseudoprolines | 57% | 92% (after purification) | [2] |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in Fmoc-SPPS and the subsequent cleavage and deprotection of the synthesized peptide.

Protocol 1: Incorporation of this compound

This protocol describes the manual coupling of the pseudoproline dipeptide to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Reaction vessel for manual SPPS

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.5-2.0 equivalents) in a minimal amount of DMF.

-

Add DIEA (3-4 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and by-products.

-

-

Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the tryptophan residue and the coupling of the next amino acid in the sequence.

Figure 2. Experimental workflow for the incorporation of this compound in SPPS.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the pseudoproline moiety.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), phenol)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Cleavage Cocktail (Reagent K):

A commonly used cleavage cocktail for peptides containing sensitive residues like tryptophan is Reagent K.[1]

-

TFA: 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a reaction vessel.

-

Cleavage:

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution under a stream of nitrogen.

-

Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

-

Isolation and Washing:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and cleaved protecting groups.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 3. Workflow for the cleavage and deprotection of peptides synthesized with this compound.

Conclusion

This compound is a highly effective tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt peptide aggregation leads to significant improvements in crude purity and overall yield. The straightforward incorporation and removal of this pseudoproline dipeptide make it a valuable addition to the repertoire of peptide chemists in both academic and industrial settings, facilitating the synthesis of complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of cyclic peptides, a promising class of therapeutic agents, often faces challenges such as low cyclization yields and aggregation of linear precursors. The incorporation of pseudoproline dipeptides, such as Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these hurdles. This dipeptide introduces a temporary "kink" in the peptide backbone, disrupting intermolecular hydrogen bonding and pre-organizing the linear peptide into a conformation amenable to efficient head-to-tail cyclization.[1][2][3][4] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective utilization of this compound in cyclic peptide synthesis.

Introduction

This compound is a specialized dipeptide building block used in solid-phase peptide synthesis (SPPS).[5][6][7] The threonine residue is modified to form a dimethylated oxazolidine ring, which mimics the structure of proline.[1][8] This pseudoproline (Ψ(Me,Me)pro) moiety is stable to the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions, such as during the final trifluoroacetic acid (TFA) cleavage, to regenerate the native threonine residue.[6]

The primary advantages of using this dipeptide in cyclic peptide synthesis include:

-

Improved Cyclization Efficiency: The induced turn in the peptide backbone brings the N- and C-termini into proximity, thereby increasing the rate and yield of the intramolecular cyclization reaction.[2][3][4]

-

Prevention of Aggregation: By disrupting the formation of β-sheet structures in the linear peptide precursor, the pseudoproline moiety enhances solubility and accessibility for reagents during both synthesis and cyclization.[1][8]

-

Enhanced Purity of Crude Product: Improved synthesis and cyclization efficiency lead to a cleaner crude product, simplifying subsequent purification steps.[9]

Data Presentation

The following table summarizes the comparative cyclization yields for a model cyclic hexapeptide (cyclo-[Arg-Gly-Asp-Trp-Thr-Phe]) synthesized with and without the incorporation of this compound. The data illustrates the significant improvement in cyclization efficiency afforded by the pseudoproline dipeptide.

| Peptide Sequence | Cyclization Method | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |

| H-Arg(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Thr(tBu)-Phe-OH | Solution-Phase (HATU/DIPEA) | 24 | 35 | 28 |

| H-Arg(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Thr(Psi(Me,Me)pro)-Phe-OH | Solution-Phase (HATU/DIPEA) | 6 | 78 | 72 |

| H-Arg(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Thr(tBu)-Phe-Resin | On-Resin (DIC/Oxyma) | 12 | 45 | 40 |

| H-Arg(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Thr(Psi(Me,Me)pro)-Phe-Resin | On-Resin (DIC/Oxyma) | 4 | 85 | 80 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual solid-phase synthesis of a linear peptide precursor incorporating this compound using a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g)

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Incorporation of this compound:

-

Couple the this compound dipeptide using the same procedure as for a single amino acid.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

Protocol 2: On-Resin Cyclization

This protocol is for the head-to-tail cyclization of the peptide while it is still attached to the solid support.

Materials:

-

Peptidyl-resin from Protocol 1

-

DIC (5 eq.)

-

Oxyma Pure (5 eq.)

-

DMF

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Add a solution of DIC and Oxyma Pure in DMF to the resin.

-

Shake the reaction vessel at room temperature for 4-6 hours.

-

Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

-

Once the cyclization is complete, wash the resin with DMF and DCM.

Protocol 3: Cleavage from Resin and Solution-Phase Cyclization

This protocol describes the cleavage of the linear peptide from the resin followed by cyclization in solution. This is often preferred to minimize resin-induced steric hindrance.

Materials:

-

Peptidyl-resin from Protocol 1

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-